Dihydroagathic acid

Description

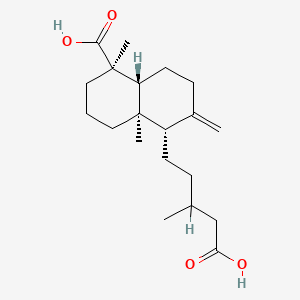

Structure

3D Structure

Properties

CAS No. |

5956-15-0 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(1R,4aR,5S,8aR)-5-(4-carboxy-3-methylbutyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13?,15-,16+,19+,20+/m0/s1 |

InChI Key |

HPQKNJHVWUWAOR-OVODCCOESA-N |

SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Isomeric SMILES |

CC(CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)CC(=O)O |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dihydroagathic acid labda-8(17)-ene-15,19-dioic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Botanical Distribution Studies

Dihydroagathic acid is found in several genera of coniferous trees, particularly within the Cupressaceae and Pinaceae families.

Investigations in Juniperus Species

Research has indicated the presence of this compound in species belonging to the Juniperus genus. For instance, it has been pointed out in the leaves of Juniperus communis mdpi.comnih.gov. Studies on Juniperus occidentalis (western juniper) have also found this compound in the needles and bark, albeit at lower concentrations compared to other labdane (B1241275) acids like agathic acid. arizona.eduusda.gov In Juniperus occidentalis needles, this compound was found to be the most abundant labdane acid, followed by imbricataloic acid, isocupressic acid, and agathic acid. arizona.edu Analysis of Juniperus occidentalis bark revealed agathic acid as the major labdane acid, with lower concentrations of isocupressic acid, imbricataloic acid, and this compound. usda.gov Juniperus formosana is also listed as a source of this compound. plantaedb.com

Table 1: Occurrence of this compound in Juniperus Species

| Species | Plant Part(s) | Notes | Source |

| Juniperus communis | Leaves | Presence reported | mdpi.comnih.gov |

| Juniperus occidentalis | Needles, Bark | Found in both; concentration varies by part | arizona.eduusda.gov |

| Juniperus formosana | Not specified | Listed as a source | plantaedb.com |

This compound Presence in Pinus Species

This compound has been identified as a component in various Pinus species. It has been reported in Pinus strobus nih.gov, Pinus elliottii, and Pinus merkusii. usda.gov In Pinus ponderosa (ponderosa pine) needles, this compound has been found along with other labdane diterpenes. usda.govgoogle.com

Table 2: Occurrence of this compound in Pinus Species

| Species | Plant Part(s) | Notes | Source |

| Pinus strobus | Not specified | Presence reported | nih.gov |

| Pinus elliottii | Needles, Oleoresin | Reported component | usda.govupc.edu |

| Pinus merkusii | Xylem oleoresin | Known as mercusic acid in this context | usda.gov |

| Pinus ponderosa | Needles | Found along with other labdane acids | usda.govgoogle.com |

Characterization in Cupressus and Platycladus Species

The presence of this compound has also been noted in Cupressus sempervirens nih.gov and Cupressus macrocarpa. acs.org While Platycladus orientalis is mentioned in the context of labdane diterpenoids, specific details about the characterization or isolation of this compound in this species were not extensively detailed in the provided search results, beyond a general mention of its reported occurrence. nih.govresearchgate.net

Table 3: Occurrence of this compound in Cupressus and Platycladus Species

| Species | Plant Part(s) | Source |

| Cupressus sempervirens | Not specified | nih.gov |

| Cupressus macrocarpa | Not specified | acs.org |

| Platycladus orientalis | Not specified | nih.gov |

Analysis within the Araucaria Genus

Labdane-type diterpenes, including agathic acid and this compound, are characteristic of the Araucariaceae family. researchgate.net Phytochemical investigations of oleoresins from the Araucaria genus, such as Araucaria cunninghamii, have yielded various acidic and neutral labdane diterpenes. researchgate.net this compound has been detected in the gum-resin of Araucaria cunninghamii. researchgate.netspringermedizin.de

Table 4: Occurrence of this compound in Araucaria Genus

| Genus | Plant Part(s) | Species Example | Source |

| Araucaria | Oleoresin, Gum-resin | A. cunninghamii | researchgate.netspringermedizin.de |

Non-Botanical Natural Sources and Origin Studies

This compound is not limited to living plant organisms but has also been identified in preserved botanical materials.

Identification in Fossilized Resins (Amber)

This compound, often in the form of its methyl ester, has been identified in fossilized resins, specifically in Baltic amber (succinite). cug.edu.cnzobodat.at The analysis of the soluble fraction of amber using techniques like gas chromatography-mass spectrometry has allowed for the identification of various resin acids, including this compound methyl ester. cug.edu.cnzobodat.at Its presence in amber provides insights into the original botanical sources of these ancient resins, which are often linked to extinct species related to modern conifers. zobodat.atambergallery.lt While the nature of terpenes in succinite has been argued against a sole pine origin, methyl esters of agathic and dihydroagathic acids were identified in lesser amounts compared to other diterpenoids in Baltic amber. cug.edu.cn

Table 5: Occurrence of this compound in Fossilized Resins

| Source | Form Found | Notes | Source |

| Baltic Amber (Succinite) | Methyl ester | Identified in the soluble fraction | cug.edu.cnzobodat.at |

Compositional Analysis in Apicultural Products (Propolis, Geopropolis)

This compound has been identified as a component in propolis and geopropolis produced by stingless bees. encyclopedia.pubnih.gov The chemical composition of these bee products is diverse and can include phenolic compounds, terpenes, steroids, alkaloids, fatty acids, and sugars. encyclopedia.pubnih.gov this compound has been detected in propolis from different bee species in Paraná state, Brazil, with the botanical origin of these diterpenes likely being Araucaria species. researchgate.net Geopropolis, which is a mixture of propolis and soil, also contains this compound. encyclopedia.pubnih.govscielo.br The chemical composition of geopropolis varies depending on factors such as climate, regional biodiversity, and the specific bee species. scielo.br

Here is a table summarizing the detection of this compound in apicultural products:

| Product | Bee Species Mentioned | Detection Method(s) Mentioned | Botanical Origin (if specified) | Source Indices |

| Propolis | Various species in Paraná state, Brazil; Trigona incisa; Tetragonula pagdeni; Lisotrigona furva; Trigona minor; Homotrigona fimbriata | HPLC/MS, GC/MS | Likely Araucaria sp. | encyclopedia.pubnih.govresearchgate.netresearchgate.net |

| Geopropolis | Melipona scutellaris; Melipona fasciculata; Melipona mondury; Melipona paraensis | HPLC/MS, GC/MS | Not consistently specified | encyclopedia.pubnih.govscielo.brresearchgate.net |

Detection in other Biological Matrices (e.g., Glycyrrhiza glabra)

This compound has been detected in the roots of Glycyrrhiza glabra (licorice). bbrc.in Studies analyzing alcoholic extracts of G. glabra have identified various bioactive compounds, including this compound, alongside numerous known compounds. bbrc.in

Occurrence in Sandarac Resin

This compound is a known component of sandarac resin. researchgate.net Sandarac resin is a natural resin that also contains other diterpenoids such as sandaracopimaric acid, communic acid, and dihydroagatholic acid. researchgate.net While this compound has been identified in sandarac resin, its presence and proportion can vary depending on the source of the resin. nih.govd-nb.info Some analyses of commercial sandarac resin have detected this compound, though sometimes only in trace amounts. nih.gov The chemical composition of sandarac resin can differ between suppliers. nih.gov

Here is a table summarizing the occurrence of this compound in sandarac resin:

| Matrix | Key Associated Compounds Mentioned | Detection Method(s) Mentioned | Notes | Source Indices |

| Sandarac Resin | Sandaracopimaric acid, communic acid, dihydroagatholic acid, methyl pinifolic acid | GC-MS | Presence and proportion can vary; sometimes found in trace amounts. | researchgate.netnih.govd-nb.info |

This compound is also a stable metabolite of isocupressic acid, a compound found in pine needles that can cause abortion in cattle. usda.govusda.gov It has been detected in the serum of cows that have consumed ponderosa pine needles. usda.govacs.org

Academic Approaches to Isolation and Purification

Academic research employs various techniques for the isolation and purification of this compound from natural sources.

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a commonly used technique. sielc.comnih.gov HPLC coupled with mass spectrometry (HPLC/MS) is particularly useful for the separation and analysis of compounds like this compound. nih.govnih.gov The separation of diterpene resin acids, including those structurally related to this compound, can be challenging due to their structural similarity and poor UV absorption. researchgate.net Conventional liquid chromatography may not provide sufficient separation. researchgate.net Supercritical fluid chromatography (SFC) has been explored as an alternative for the separation and quantitation of diterpene resin acids, offering potential advantages in terms of separation efficiency and sustainability. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of the sample prior to analysis. nih.govd-nb.info

Here is a table outlining chromatographic techniques used:

| Technique | Application | Notes | Source Indices |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound and related compounds | Often coupled with MS detection. nih.govnih.gov | sielc.comnih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of this compound, particularly in sandarac resin and apicultural products | Often requires derivatization (e.g., trimethylsilylation). nih.govd-nb.info | encyclopedia.pubnih.govd-nb.info |

| Supercritical Fluid Chromatography (SFC) | Separation and quantitation of diterpene resin acids, including related types | Explored for improved separation of structurally similar diterpenes compared to conventional LC. researchgate.net | researchgate.net |

Advanced Spectroscopic Elucidation Strategies

Spectroscopic methods are crucial for the structural elucidation and confirmation of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (such as ²D NMR), is a primary tool for determining the detailed structure of diterpenes. acs.org Mass spectrometry (MS), particularly when coupled with chromatography (e.g., GC-MS, HPLC-MS), provides molecular weight information and fragmentation patterns that aid in identification. nih.govacs.orgnih.govresearchgate.net Electrospray ionization tandem mass spectrometry (ESI-MS/MS) and multiple stage mass spectrometry (MSⁿ) are advanced MS techniques used to investigate the fragmentation pathways of diterpenes, providing detailed structural insights. researchgate.net High-resolution mass spectrometry (HRMS) offers accurate mass measurements, further assisting in confirming the elemental composition of the compound. acs.org Infrared (IR) spectroscopy can provide information about the functional groups present in this compound. scispace.com

Here is a table summarizing spectroscopic techniques used for elucidation:

| Technique | Application | Source Indices |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) | Detailed structural determination and confirmation. | acs.org |

| Mass Spectrometry (MS) (GC-MS, HPLC-MS, ESI-MS/MS, MSⁿ, HRMS) | Molecular weight determination, fragmentation analysis, and identification. | nih.govacs.orgnih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | scispace.com |

Biosynthetic Pathways and Metabolic Transformations of Dihydroagathic Acid

Enigmas in Labdane (B1241275) Diterpenoid Biosynthesis

The biosynthesis of labdane diterpenoids, including dihydroagathic acid, presents intriguing aspects related to the genetic and enzymatic machinery involved in forming their characteristic skeleton and subsequent modifications.

Genetic and Enzymatic Determinants of Labdane Skeleton Formation

The formation of the labdane skeleton is a pivotal step in the biosynthesis of a vast array of diterpenoids. This process typically begins with the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.orgnih.goviastate.edumdpi.com The initial cyclization of GGPP to a bicyclic intermediate, specifically a stereoisomer of labdadienyl/copalyl diphosphate (CPP), is catalyzed by class II diterpene cyclases, also known as CPP synthases (CPSs). frontiersin.orgnih.goviastate.edumdpi.com This reaction is initiated by a protonation event. nih.gov

Following the formation of the bicyclic CPP intermediate, class I diterpene synthases catalyze further cyclization and/or rearrangement reactions. nih.gov These class I enzymes are often stereospecific for the particular CPP isomer produced by the class II enzyme. nih.gov The interplay between class II and class I diterpene synthases determines the specific labdane-related diterpene scaffold that is formed. frontiersin.org

Genes encoding these diterpene synthases have been identified and characterized in various plant species, including maize, wheat, and rice, where labdane-related diterpenoids serve roles in growth (e.g., gibberellins) and defense (e.g., phytoalexins). frontiersin.orgiastate.edumdpi.comresearchgate.netnih.govnih.gov For example, in maize, class II diTPSs like ZmAN1/2 function as ent-copalyl diphosphate synthases, while ZmCPS3 is a (+)-CPP synthase and ZmCPS4 forms 8,13-CPP and labda-13-en-8-ol diphosphate (LPP). frontiersin.org In rice, two ent-copalyl diphosphate synthases, OsCPS1ent and OsCPS2ent, have been identified, with OsCPS1ent involved in gibberellin biosynthesis and OsCPS2ent implicated in the biosynthesis of defensive phytoalexins. iastate.edunih.gov

The localization of diterpene biosynthesis in plants often occurs in plastids, necessitating the presence of plastid targeting peptides on the enzymes. iastate.edu Recombinant expression studies in microbial systems have sometimes required the use of pseudo-mature genes lacking these peptides to ensure proper protein folding and activity. iastate.edu

Identification of Key Intermediates and Precursors in this compound Biosynthesis

While the general pathway for labdane diterpenoid biosynthesis from GGPP through CPP is established, the specific intermediates and enzymes leading directly to this compound are not as extensively documented in broad public databases. However, research indicates that this compound is a metabolite of isocupressic acid. hodoodo.comhodoodo.comtargetmol.com Isocupressic acid is also a labdane diterpenoid, suggesting a biosynthetic relationship where isocupressic acid serves as a direct precursor to this compound through a metabolic transformation, likely a reduction. Agathic acid, a related labdane diterpenoid with a double bond in the side chain where this compound has a saturated chain, is also a closely related compound and has been identified alongside this compound in some contexts. perflavory.comnih.gov Studies on the microbial transformation of isocupressic acid have shown the formation of both agathic and dihydroagathic acids. hodoodo.com This suggests a potential pathway where isocupressic acid is converted to agathic acid, which is then reduced to this compound, or that both agathic acid and this compound can be formed directly from isocupressic acid through different routes.

Microbial and Enzymatic Biotransformation Studies

Microorganisms and enzymatic systems play significant roles in the metabolism and transformation of labdane diterpenoids, including precursors to this compound. These biotransformation processes can lead to structural modifications and the formation of new derivatives.

In Vitro Rumen Microbial Metabolism of Precursors to this compound

The rumen microbiome of cattle is known to metabolize plant secondary compounds, including labdane resin acids like isocupressic acid and agathic acid, which are found in plants such as ponderosa pine needles. nih.govresearchgate.net Studies investigating the in vitro biotransformation of isocupressic acid by cow rumen preparations have demonstrated the formation of both agathic acid and this compound. hodoodo.com This indicates that rumen microbes possess the enzymatic capabilities to transform isocupressic acid into these related labdane diterpenoids. The ability of rumen microbes to metabolize these compounds can influence their bioavailability and potential effects in ruminant animals. nih.govresearchgate.net Changes in the rumen bacterial community composition have been observed in cattle exposed to ponderosa pine needles, suggesting that specific microbial populations may be involved in the metabolism of these labdane diterpenoids. nih.govmdpi.com

Fungal and Other Microbial Bioconversion Pathways

Filamentous fungi are recognized for their ability to perform biotransformations on natural products, including diterpenoids. nih.govdatadryad.orgroyalsocietypublishing.orgnih.gov These transformations can yield derivatives with altered chemical and biological properties. Studies have explored the bioconversion of various labdane diterpenoids by fungal strains. For instance, Fusarium oxysporum and Myrothecium verrucaria have been shown to transform labdane acids, resulting in hydroxylated, oxo, formyl, and carboxy analogues. nih.govdatadryad.orgresearchgate.net These fungal biotransformations often involve oxidative reactions, potentially mediated by cytochrome P450 monooxygenases. royalsocietypublishing.org While direct studies on the fungal bioconversion specifically yielding this compound from a defined precursor are not prominently detailed in the search results, the general capacity of fungi to metabolize labdane diterpenoids through various enzymatic reactions, including hydroxylation and oxidation, suggests potential pathways for the microbial transformation of related precursors into this compound or its derivatives. nih.govdatadryad.orgroyalsocietypublishing.orgresearchgate.netrsc.orgacs.org

Liver Microsomal Transformation Research

Liver microsomes, containing cytochrome P450 enzymes, are a key system for studying the phase I metabolism of xenobiotics and endogenous compounds in animals. Research on the liver microsomal transformation of diterpenoids, including some labdane types, has been conducted to understand their metabolic fate. nih.govcjnmcpu.comnih.gov These studies often aim to identify metabolites and the enzymes involved in their formation. While specific research detailing the transformation of this compound using liver microsomes was not extensively found, studies on the metabolism of other labdane diterpenoids or related compounds in liver microsomal systems highlight the potential for oxidative modifications. nih.govcjnmcpu.comnih.govresearchgate.net Liver microsomes serve as a model for hepatic metabolism and can reveal how these compounds are processed in the liver, which is a major site of metabolism in mammals. researchgate.netmdpi.com

Theoretical and Experimental Studies of Chemical Conversions to this compound Analogs

Studies on the chemical conversion of related labdane acids, such as isocupressic acid (ICA), have shown that this compound can be formed as a metabolite through biological processes in the rumen of cattle. acs.orgacs.org Specifically, in vitro biotransformations of isocupressic acid by cow rumen preparations have been shown to yield agathic acid and this compound. hodoodo.com In vivo studies have also confirmed the rapid metabolism of isocupressic acid to agathic acid, this compound, and tetrahydroagathic acid in cattle. acs.org This highlights that modifications to the labdane skeleton, such as the reduction of double bonds, can occur.

One experimental study described the preparation of (13R,S)-dihydroagathic acid through selective sodium metal-catalyzed hydrogenation of the C13,14 allylic double bond of agathic acid. acs.org This indicates a direct chemical method for converting agathic acid, a closely related diterpene, into this compound. This type of selective hydrogenation is a chemical conversion that modifies the side chain of the labdane structure, resulting in a dihydro analog.

While detailed theoretical studies specifically on the synthesis of a wide range of this compound analogs are not extensively covered in the provided results, the chemical transformation of agathic acid via hydrogenation serves as an experimental example of how modifications can be made to the this compound structure or its precursors. The structural diversity of labdane diterpenes in nature, including compounds like agathadiol (B157372) and agathic acid, suggests the potential for various chemical modifications to create analogs with altered properties. mdpi.com

The literature also touches upon the chemical analysis of these compounds, often involving derivatization techniques such as silylation for GC/MS analysis. researchgate.net This indicates that chemical reactions are employed in the study and characterization of this compound and its related compounds, although these are analytical conversions rather than synthetic routes to new analogs.

The synthesis of derivatives of other diterpenes with similar skeletons, such as podocarpic acid, has been explored to create libraries of compounds for structure-activity relationship studies. austinpublishinggroup.com These studies often involve modifications like substitution with electron-withdrawing groups, halogenation, and lactone formation. austinpublishinggroup.com While not directly applied to this compound in the provided texts, these examples from related diterpenes illustrate the types of chemical transformations that could potentially be applied to this compound to synthesize analogs.

Based on the available information, experimental studies on chemical conversions to this compound analogs are limited but include the hydrogenation of agathic acid. Theoretical studies specifically focused on designing synthetic routes to diverse this compound analogs are not detailed in the provided search results. However, the known chemical transformations of related diterpenes provide a basis for understanding potential synthetic strategies for creating this compound analogs.

Preclinical Pharmacological and Biological Activity Investigations

In Vitro Mechanistic Studies on Molecular and Cellular Targets

In vitro studies aim to understand how dihydroagathic acid interacts with biological systems at a fundamental level, including its effects on enzymes, receptors, and gene expression.

Enzyme Inhibition and Modulation of Metabolic Processes

Research into the enzyme inhibitory potential of this compound is part of the broader study of how natural compounds can influence metabolic pathways. While general information on enzyme inhibitors and their roles in regulating metabolic activities and blocking biochemical reactions is available sigmaaldrich.com, specific detailed studies focusing solely on this compound's direct enzyme inhibition or modulation of metabolic processes were not prominently found in the search results. Some studies mention labdane (B1241275) acids, the class to which this compound belongs, in the context of inhibiting steroidogenic enzymes, which are suggested to be involved in the abortifacient effects observed in cattle consuming pine needles. researchgate.net However, these studies primarily discuss isocupressic acid and agathic acid, with this compound mentioned as a metabolite. researchgate.netresearchgate.net

Receptor Ligand Binding and Allosteric Modulation Studies

Investigations into the interaction of this compound with specific receptors are crucial for understanding its potential mechanisms of action. One study identified this compound, along with other resin acids, in wood smoke particulate material and investigated its potential to activate Transient Receptor Potential Ankyrin-1 (TRPA1) in lung cells. nih.gov TRPA1 is a molecular sensor that may mediate some adverse effects of wood smoke. nih.gov While this study indicates an interaction with a receptor, detailed ligand binding or allosteric modulation studies specifically characterizing the nature and kinetics of this compound's interaction with TRPA1 or other receptors were not extensively detailed in the provided search results.

Antimicrobial Efficacy Research

The potential of this compound as an antimicrobial agent has been explored in preclinical settings.

Antibacterial and Antifungal Activity Assessments

Research has indicated that labdane-related diterpenes, including agathic acid and this compound, can exhibit antibacterial and antifungal activities. mdpi.comresearchgate.net While some studies focus on the antibacterial and antifungal properties of dehydroacetic acid and its derivatives d-nb.info, or dehydroabietic acid and its derivatives nih.govmdpi.comnih.gov, which are structurally related but distinct from this compound, the provided search results also link this compound itself to these activities as a labdane diterpene. mdpi.comresearchgate.net Specific minimum inhibitory concentration (MIC) or minimum biocidal concentration (MBC) data directly attributed to this compound against a broad spectrum of bacteria and fungi were not comprehensively presented in the search snippets. However, the class of labdane diterpenes, which includes this compound, has shown activity against pathogens like Staphylococcus aureus, Staphylococcus epidermidis, Aspergillus fumigatus, and Candida albicans. mdpi.com

Antiviral Activity Evaluations

Information specifically on the antiviral activity of this compound was not extensively found in the provided search results. While some studies discuss the antiviral activities of other compounds like dehydroascorbic acid nih.gov or derivatives of 5,6-dihydroxyindole-2-carboxylic acid mdpi.com, or nordihydroguaiaretic acid biorxiv.org, direct research demonstrating the antiviral efficacy of this compound against specific viruses was not a prominent finding. The search results primarily focused on its metabolism and other biological effects.

Antiproliferative and Cytotoxic Investigations in Cell Lines

Preclinical studies have investigated the effects of this compound and its derivatives on the proliferation and viability of various cancer cell lines.

Research has shown that this compound and its derivatives exhibit antiproliferative and cytotoxic activities against a range of cancer cell lines. For instance, dehydroabietic acid (DHA), a related diterpenoid, and its derivatives have been evaluated against several cancer cell lines, including HeLa, Jurkat, HL60, A549, AZS21, SK-BR-3, CNE-2, HepG2, BeL-7402, SMMC7721, MRC-5, AGS, SK-MES-1, MDA-MB-231, MCF-7, and Hs578T. mdpi.com While these studies primarily focus on DHA and its modifications, they provide context for the potential of abietane (B96969) and labdane-type diterpenoids, which include this compound, in cancer research. Some DHA derivatives have shown activity in the low micromolar range against breast cancer cell lines like MCF-7. mdpi.com

Studies have also indicated that this compound itself, or extracts containing it, can impact cancer cell lines. For example, this compound has been identified in propolis from stingless bees, and such propolis extracts have demonstrated cytotoxic activity against various cancer cell lines, including human adult glioblastoma cell lines (U251 and U343), erythroleukemia cells (K562), and gastric cancer cell lines (AGS, MKN-45, NUGC-4, and MKN-74). nih.gov

Investigations into cellular proliferation and viability have often been conducted using assays such as the MTT assay. japsonline.com These studies aim to quantify the extent to which a compound inhibits the growth or reduces the number of viable cancer cells. For instance, propolis extracts containing this compound have been shown to decrease cell viability in a concentration- and time-dependent manner in certain cancer cell lines. nih.gov In some cases, a significant decrease in cell viability was observed even after short incubation periods. nih.gov The antiproliferative effects can involve the induction of apoptosis, characterized by morphological changes in the cells. nih.govnih.gov

Data from studies on related diterpenoids and extracts containing this compound highlight the potential for inhibiting proliferation across different cancer types.

Interactive Table 1: Examples of Antiproliferative/Cytotoxic Activity (Based on related compounds/extracts containing this compound)

| Compound/Extract Source | Cell Line(s) Tested | Observed Effect | Relevant Findings (e.g., IC50 range) | Citation |

| Dehydroabietic Acid Derivatives | Various cancer cell lines (e.g., breast, cervical, leukemia, gastric) | Antiproliferative, Cytotoxic | IC50 values ranging from 0.08 to 83.3 μM (for DHA derivatives) | mdpi.com |

| Stingless Bee Propolis Extract | Glioblastoma (U251, U343) | Decreased Cell Proliferation | 48-59% decrease at 2 mg/mL (72h) | nih.gov |

| Stingless Bee Propolis Extract | Erythroleukemia (K562) | Cytotoxic | Concentration-dependent inhibition | nih.gov |

| Stingless Bee Propolis Extract | Gastric cancer (AGS, MKN-45, NUGC-4, MKN-74) | Reduced Cell Proliferation | IC50 range from 39 to 925 μg/mL (72h) | nih.gov |

Screening against Cancer Cell Lines

Anti-inflammatory and Immunomodulatory Research

Research has explored the anti-inflammatory and immunomodulatory properties associated with this compound and related compounds. Diterpenoids, including those structurally related to this compound, have been reported to possess anti-inflammatory effects. researchgate.netmdpi.compsu.edunih.gov

Studies on propolis, which contains this compound, have indicated anti-inflammatory activity. nih.govnih.gov For example, Copaifera oleoresin, containing diterpenes including this compound, has shown anti-inflammatory properties, attributed to its sesquiterpene and diterpene constituents. nih.gov This anti-inflammatory effect may contribute to observed biological activities, such as improved wound healing. nih.gov

While direct studies solely on this compound's specific anti-inflammatory mechanisms are less detailed in the provided snippets, the presence of this compound in natural products with known anti-inflammatory and immunomodulatory effects suggests its potential contribution to these activities. Research on related diterpenes like dehydroabietic acid has demonstrated the reduction of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in macrophage cell lines, along with the inhibition of inflammatory signaling pathways like NF-κB. mdpi.compsu.edu

Structure Activity Relationship Sar Studies of Dihydroagathic Acid and Derivatives

Correlative Analysis of Chemical Structure and Biological Efficacy

Correlative analysis in SAR involves synthesizing or isolating a series of related compounds (derivatives or analogs) and testing their biological activity in relevant assays. The observed differences in activity are then correlated with the specific structural variations among the compounds. This approach helps to understand how modifications such as the addition or removal of functional groups, changes in stereochemistry, or alterations to the carbon skeleton influence the compound's potency, selectivity, and mechanism of action.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Cheminformatics)

Computational approaches play an increasingly important role in modern SAR studies. Techniques such as molecular docking and cheminformatics can complement experimental data by providing insights into the potential interactions between a compound and its biological target at the molecular level.

Molecular docking simulations predict the preferred binding orientation (pose) and binding affinity of a ligand (e.g., dihydroagathic acid or its derivative) within the active site of a target protein. This can help to elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding stability. Cheminformatics tools can be used to analyze large datasets of compounds and their activities, build predictive models (e.g., Quantitative Structure-Activity Relationship or QSAR models), and identify structural patterns associated with desired biological properties.

While molecular docking has been applied in studies involving this compound, such as investigating its potential interaction with EGFR, detailed computational SAR studies specifically focused on a series of this compound derivatives to systematically explore the impact of structural changes on binding affinity or predicted activity were not found in the conducted searches. Computational methods hold promise for guiding the design and synthesis of novel this compound analogs by predicting the potential effects of structural modifications on target interaction and biological activity.

Mechanistic Insights from SAR Analysis

SAR analysis can provide valuable mechanistic insights by suggesting how structural changes affect the interaction with a biological target or pathway. By correlating specific structural features with observed biological effects, researchers can infer the likely mode of action. For instance, if modifications to a particular functional group lead to a loss of activity, it suggests that this group is important for binding to the target or for triggering a downstream biological event.

Analytical Methodologies for Dihydroagathic Acid Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating dihydroagathic acid from complex matrices, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including derivatized diterpenoids like this compound. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

GC-MS analysis has been applied to identify this compound in various contexts. For instance, it was used to identify this compound as a metabolite of isocupressic acid in in vitro cow rumen preparations. nih.govmolaid.com In such studies, samples are typically derivatized, often by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to enhance volatility and thermal stability for GC analysis. researchgate.net The resulting trimethylsilyl (B98337) derivatives are then separated on a GC column, and the eluting compounds are detected and identified by the mass spectrometer based on their mass spectra. researchgate.net

GC-MS analysis of Pandanus odoratissimum methanol (B129727) extract revealed the presence of this compound at a relative percentage of 3.052%. scholarscentral.com Similarly, GC-MS has been employed in the analysis of Scutellaria orientalis extracts, where this compound was identified among other components. The mass spectrum of this compound obtained via GC-MS typically shows characteristic fragmentation ions that aid in its identification.

| Compound | Molecular Weight ( g/mol ) | Formula | Characteristic m/z ions (GC-MS) | Relative Percentage (%) | Source Matrix |

| This compound | 336.46 | C20H32O4 | 41, 55, 67, 81, 95, 109, 121, 139, 167, 175, 189, 221, 235, 257, 275, 290, 300, 318, 336 | 3.052 scholarscentral.com, 0.19 | Pandanus odoratissimum scholarscentral.com, Scutellaria orientalis |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

HPLC and its more advanced counterpart, UHPLC, are liquid-phase separation techniques widely used for the analysis of non-volatile and polar compounds, including many diterpenoids. These techniques offer advantages in terms of efficiency, resolution, and speed. drawellanalytical.commdpi.com

HPLC and UHPLC are coupled with various detectors, including UV-Vis detectors, diode array detectors (DAD), and mass spectrometers (LC-MS). mdpi.comuma.ptresearchgate.net For this compound, which contains carboxylic acid functional groups, reversed-phase HPLC or UHPLC is commonly employed. sci-hub.se The separation is achieved using a stationary phase (e.g., C18 column) and a mobile phase, often consisting of a mixture of water and organic solvents (e.g., methanol or acetonitrile), sometimes with the addition of acidic modifiers like formic acid to improve peak shape and sensitivity for acidic compounds. uma.ptsci-hub.se

UHPLC offers enhanced performance compared to conventional HPLC, utilizing columns packed with smaller particles and operating at higher pressures. drawellanalytical.commdpi.com This results in faster analysis times, increased peak resolution, and improved sensitivity. drawellanalytical.commdpi.com UHPLC-MS/MS has been suggested as a method for the analysis of acid diterpenes, including this compound. sci-hub.se Method validation for such applications typically includes assessing parameters like selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, robustness, and stability. sci-hub.se

Advanced Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques provide detailed information about the structure and mass of this compound, complementing chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments

NMR spectroscopy is a powerful technique for the complete structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within a molecule, including their connectivity and chemical environment. nih.govmolaid.com

NMR spectroscopy has been used to confirm the structure of synthetic this compound, providing definitive structural assignments based on the observed chemical shifts and coupling patterns. nih.govmolaid.com This technique is invaluable for verifying the identity and purity of isolated or synthesized this compound. ¹³C NMR spectra for this compound are available and can be used for comparison and identification purposes. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. thermofisher.com Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides structural information and can be used for targeted quantification. researchgate.netnih.gov

LC-HRMS has been utilized in the annotation of diterpenes due to its high sensitivity and relatively short analysis times. researchgate.net HRMS has been applied in the characterization of this compound, providing accurate mass data that support its elemental formula (C₂₀H₃₂O₄). nih.govmolaid.com

MS/MS analysis is particularly useful for structural elucidation by providing fragmentation patterns. By analyzing the fragment ions, researchers can deduce the substructures within the this compound molecule and understand its fragmentation pathways under specific ionization conditions. researchgate.net Multiple reaction monitoring (MRM) using LC-MS/MS is a sensitive and selective method for the quantification of target compounds like this compound in complex matrices. researchgate.netrrml.ro This involves monitoring specific precursor-to-product ion transitions characteristic of the analyte. rrml.ro

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Chemical Fingerprinting

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that provides exceptional mass accuracy and resolving power. nationalmaglab.orgasu.edunih.gov This makes it particularly useful for the analysis of complex mixtures and for obtaining detailed chemical fingerprints. nationalmaglab.orgnih.gov

While not specifically focused on this compound in the provided search results, FT-ICR MS, often coupled with electrospray ionization (ESI), is a powerful tool for the comprehensive characterization of complex organic mixtures, including those containing acidic compounds like diterpenoids. asu.edunih.govrsc.org The technique can identify thousands of molecular species simultaneously and provides detailed elemental compositions. nih.gov Negative-ion mode ESI-FT-ICR MS is commonly used for the analysis of acidic species. rsc.orgnih.gov This high-resolution approach can be applied to obtain a detailed chemical fingerprint of samples containing this compound, allowing for the identification of related compounds and the assessment of sample complexity.

Immunochemical Assay Development for this compound and Metabolites

Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISAs), offer sensitive and rapid methods for detecting specific compounds. Development of such assays for this compound and its metabolites has been explored, particularly in the context of studying the metabolism of isocupressic acid in cattle researchgate.net. Isocupressic acid is metabolized to agathic acid, this compound, and tetrahydroagathic acid nih.govresearchgate.netscience.gov. Rapid and sensitive diagnostic techniques are needed to identify poisoned animals and study the toxicokinetics of these compounds researchgate.net.

Studies have reported the development of competitive inhibition ELISAs for isocupressic acid and its serum metabolites using polyclonal antibodies researchgate.net. While some assays were specific to isocupressic acid, others showed cross-reactivity with its metabolites, including this compound researchgate.net. These assays demonstrated low limits of detection, indicating their potential for sensitive detection of these compounds in biological samples researchgate.net. Further development of these techniques is likely to be valuable for diagnosing exposure and identifying toxic plants researchgate.net.

Quantitative Analytical Approaches (e.g., Internal Standard Method)

Quantitative analysis of this compound is crucial for determining its concentration in various matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed techniques for this purpose researchgate.netnih.goveurl-pesticides.eusci-hub.se.

The internal standard method is a widely used approach in quantitative analysis to improve accuracy and precision by compensating for variations in sample preparation and instrument performance nih.goveurl-pesticides.eu. In the context of analyzing diterpenoids, including this compound, internal standards with similar chemical properties are often chosen nih.gov. For instance, isopimaric acid has been used as an internal standard in the GC-MS analysis of sandarac resin due to its chemical similarity to the identified diterpenoids nih.gov.

Quantitative analysis using GC-MS with the internal standard method has been applied to determine the concentration of this compound in natural products like sandarac resin researchgate.netnih.gov. These studies have revealed that the quantitative composition of diterpenoids, including this compound, can vary depending on the source of the resin nih.gov.

LC-MS/MS methods have also been developed and validated for the quantitative analysis of acid diterpenes, including this compound, in various matrices sci-hub.seresearchgate.net. These methods often involve specific sample preparation steps, such as extraction and cleanup, followed by chromatographic separation and detection by tandem mass spectrometry eurl-pesticides.eusci-hub.seresearchgate.net. The use of internal standards in LC-MS/MS analysis helps to ensure the reliability of the quantitative results eurl-pesticides.eu.

Detailed research findings from quantitative analyses can provide valuable data on the concentration of this compound in different samples. For example, studies on sandarac resin have provided quantitative assessments of this compound content, highlighting the variability across different suppliers nih.gov.

While specific quantitative data tables for this compound across various samples were not extensively detailed in the search results beyond its presence and relative abundance in some natural products, the methodologies described underscore the established approaches for its quantification. The application of internal standards in both GC-MS and LC-MS/MS is a key aspect of achieving accurate quantitative results for this compound and related compounds.

Future Research Directions and Translational Perspectives in Academic Contexts

Advancements in Metabolic and Biosynthetic Engineering for Dihydroagathic Acid Production

Current research highlights the potential of metabolic engineering to enhance the production of valuable organic acids and diterpenoids in microbial hosts. frontiersin.orgmdpi.commdpi.comrsc.org Future research on this compound can leverage these advancements to develop sustainable and efficient production methods. This involves identifying and engineering the complete biosynthetic pathway of this compound in suitable microorganisms like Escherichia coli or yeast. mdpi.com Strategies could include optimizing the expression of key enzymes involved in the labdane (B1241275) diterpenoid pathway, such as terpene synthases and cytochrome P450 enzymes, and balancing metabolic flux to maximize this compound yield. frontiersin.orgmdpi.com Furthermore, exploring alternative carbon sources, including non-food biomass, could contribute to more economical and environmentally friendly production processes. frontiersin.orgnih.gov

Research in this area could involve:

Pathway Elucidation and Enzyme Discovery: Detailed studies to fully map the enzymatic steps from primary metabolism precursors to this compound.

Genetic Part Optimization: Engineering promoters, terminators, and ribosome binding sites to fine-tune gene expression levels of pathway enzymes.

Metabolic Flux Analysis: Using computational models and experimental techniques to understand and redirect metabolic flow towards this compound biosynthesis. frontiersin.orgmdpi.com

Strain Engineering: Developing robust microbial strains capable of high-titer this compound production under industrially relevant conditions. mdpi.com

Exploration of Novel Synthetic Routes and Derivatization Strategies

While biosynthesis offers a sustainable route, exploring novel synthetic chemistry approaches and derivatization strategies for this compound is also crucial for academic research. This can provide access to the compound and its analogs for biological evaluation and structure-activity relationship studies. Given the complex polycyclic structure of diterpenoids, developing efficient and stereoselective synthetic routes presents a significant challenge and research opportunity.

Future research directions include:

Total Synthesis: Developing de novo synthetic pathways to synthesize this compound and its stereoisomers, allowing for the production of pure compounds independent of natural sources.

Semisynthesis: Utilizing readily available natural precursors, such as agathic acid or other related labdane diterpenoids, for the semisynthesis of this compound through targeted chemical transformations. researchgate.netnih.govperflavory.com

Derivatization: Synthesizing a library of this compound derivatives by modifying functional groups (e.g., carboxyl groups, double bonds) to explore how structural changes impact biological activity and physicochemical properties. mdpi.comsioc-journal.cn

Catalysis: Investigating the use of novel catalysts and reaction conditions to improve the efficiency, selectivity, and sustainability of synthetic and semisynthetic routes.

Deeper Elucidation of Molecular Mechanisms and Signaling Pathways

Understanding the precise molecular mechanisms by which this compound interacts with biological systems is fundamental for assessing its therapeutic potential. While some studies on related diterpenoids have shed light on potential targets and pathways, the specific interactions of this compound require in-depth investigation. mdpi.complos.orgsemanticscholar.orgnih.gov

Key research areas include:

Target Identification: Employing biochemical and cell biology techniques to identify the specific proteins or enzymes that this compound binds to or modulates.

Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways, such as those involved in inflammation, cell proliferation, apoptosis, and metabolic regulation. mdpi.complos.orgsemanticscholar.orgnih.gov This could involve studying pathways like NF-κB, MAPK, PI3K/AKT, and JAK/STAT. mdpi.complos.orgsemanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Correlating structural modifications of this compound with changes in its biological activity and interaction with molecular targets.

In Silico Modeling: Utilizing computational approaches like molecular docking and dynamics simulations to predict potential binding sites and mechanisms of action.

Discovery of Undiscovered Preclinical Biological Activities and Therapeutic Potentials

Existing research on diterpenoids suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.commdpi.comresearchgate.net Future research should focus on systematically evaluating the preclinical biological activities of this compound to uncover its full therapeutic potential.

Research directions include:

In Vitro Screening: Conducting comprehensive screening of this compound against various cell lines and biological targets to identify novel activities (e.g., antiviral, antidiabetic, neuroprotective). mdpi.commdpi.comresearchgate.net

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models for promising indications identified in in vitro studies.

Mechanism-Based Studies: Investigating the underlying mechanisms responsible for any observed biological activities, linking back to the molecular mechanisms and signaling pathways discussed in Section 8.3.

Combination Studies: Exploring the potential synergistic effects of this compound in combination with existing therapeutic agents.

Integration of Multi-Omics Technologies in Diterpenoid Research

Integrating multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of the biological effects of this compound and the systems involved in its production and metabolism. nih.govmdpi.comjipb.netresearchgate.netoup.com

Applications of multi-omics in future research include:

Understanding Biological Responses: Using transcriptomics and proteomics to identify changes in gene and protein expression profiles in cells or organisms treated with this compound, providing insights into affected pathways. nih.govmdpi.comresearchgate.net

Elucidating Biosynthetic Pathways: Applying genomics and transcriptomics to identify the genes and enzymes involved in this compound biosynthesis in plants or engineered microorganisms. jipb.netoup.com

Investigating Metabolism and Pharmacokinetics: Utilizing metabolomics to study the metabolic fate of this compound in biological systems and identify potential biomarkers of exposure or effect. mdpi.comscience.gov

Systems Biology Approaches: Integrating data from multiple omics layers to build comprehensive network models that describe the complex interactions and regulatory mechanisms related to this compound. nih.govmdpi.comresearchgate.net

An example of how multi-omics can be applied is in studying the biosynthesis of diterpenoid alkaloids, where integrated genomic, transcriptomic, and metabolomic analyses have helped identify genes and enzymes involved in the pathway. jipb.netresearchgate.net

Here is an illustrative table demonstrating potential data that could be generated and presented in future multi-omics studies related to this compound's effects on a hypothetical cell line:

| Omics Layer | Measurement Type | Example Data Point | Potential Insight |

| Transcriptomics | Gene Expression (Fold Change) | Gene X: +2.5 (Upregulated) | Involved in a pathway activated by this compound |

| Proteomics | Protein Abundance Ratio | Protein Y: -1.8 (Downregulated) | Potential target or downstream effector |

| Metabolomics | Metabolite Level Change | Metabolite Z: +3.1 (Increased) | Accumulation due to pathway modulation |

This table is purely illustrative and represents the type of data that could be generated in future research. Actual data would depend on the specific experimental design and biological system studied.

Q & A

Q. What explains the contradictory reports on DHAA’s bioactivity (e.g., lack of TRPA1 activation vs. anticancer potential)?

- Methodological Answer : DHAA’s TRPA1 inactivity (N.D. in lung cell assays) contrasts with its reported anticancer effects in Glycyrrhiza glabra extracts . This discrepancy may arise from tissue-specific receptor expression or synergistic interactions in plant matrices. Experimental designs should include:

- Positive controls (e.g., agathic acid for TRPA1 assays).

- Fractionation studies to isolate DHAA’s individual activity.

- Molecular docking to predict binding affinities (e.g., DHAA’s -249.89 e-value for EGFR kinase suggests potential anticancer mechanisms) .

Q. How can researchers address variability in DHAA content across plant species and environmental conditions?

- Methodological Answer : Conduct phytochemical surveys using standardized extraction protocols and multivariate analysis (e.g., PCA) to correlate environmental factors (soil pH, climate) with diterpene profiles. For instance, DHAA is absent in sandarac resin but present in Juniperus occidentalis and Glycyrrhiza glabra, highlighting taxonomic variability . Pair HPLC quantification with genomic studies to identify biosynthetic gene clusters regulating DHAA production.

Q. What in silico strategies are effective for predicting DHAA’s interactions with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model DHAA’s binding to targets like EGFR kinase. Validate predictions with in vitro assays (e.g., cytotoxicity testing on cancer cell lines). DHAA’s low energy value (-249.89) in EGFR docking suggests competitive inhibition, warranting further kinetic studies .

Data Contradiction and Synthesis

Q. How should researchers reconcile DHAA’s low abortifacient potency with its inclusion in toxicological risk assessments?

- Methodological Answer : While DHAA’s individual potency is low, additive or synergistic effects with other labdane acids (e.g., agathic acid) may amplify toxicity. Experimental approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.